molecular formula C22H19N3O3S B5131516 N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide

N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide

Cat. No.: B5131516
M. Wt: 405.5 g/mol
InChI Key: BISVSIKBKDQALW-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide is a synthetic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse pharmacological activities and have been extensively studied in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-Methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide typically involves the following steps:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 10H-phenothiazine and 2-(4-methoxyphenyl)acetyl chloride.

  • Acylation Reaction: : The acylation of 10H-phenothiazine with 2-(4-methoxyphenyl)acetyl chloride is carried out in the presence of a suitable base, such as pyridine, to form the intermediate compound.

  • Hydrazide Formation: : The intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidation products.

  • Reduction: : It can also be reduced under specific conditions to yield reduced phenothiazine derivatives.

  • Substitution: : The compound can participate in substitution reactions, particularly at the phenothiazine core.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.

  • Reduction: : Typical reducing agents used are sodium borohydride and lithium aluminum hydride.

  • Substitution: : Substitution reactions often utilize electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

  • Oxidation Products: : Various oxidized phenothiazine derivatives.

  • Reduction Products: : Reduced forms of the original compound, with altered functional groups.

  • Substitution Products: : Compounds with substituted groups at the phenothiazine core.

Scientific Research Applications

N'-[2-(4-Methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide has found applications in numerous scientific research areas:

  • Chemistry: : It is used as a precursor for synthesizing other complex molecules.

  • Biology: : The compound exhibits potential biological activities, making it a subject of study in various biological assays.

  • Medicine: : Its pharmacological properties are being explored for potential therapeutic applications, including antipsychotic and anticancer activities.

  • Industry: : It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-[2-(4-Methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : The compound primarily targets dopamine receptors and other neurotransmitter systems, contributing to its potential antipsychotic effects.

  • Pathways Involved: : It may influence various signaling pathways, including those related to oxidative stress, apoptosis, and cell proliferation, which are crucial for its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Chlorpromazine: : A widely used antipsychotic from the phenothiazine family.

  • Promethazine: : Known for its antihistamine and antiemetic properties.

  • Thioridazine: : Another antipsychotic with a similar core structure.

Unique Features

N'-[2-(4-Methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide stands out due to its unique substituents, which may confer distinct pharmacological properties and biological activities compared to other phenothiazines. These unique features make it a valuable compound for further research and potential therapeutic applications.

That's a wrap on our in-depth dive into this compound

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]phenothiazine-10-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-28-16-12-10-15(11-13-16)14-21(26)23-24-22(27)25-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISVSIKBKDQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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